(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol
Description
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
CUFZSOJHGSJVHD-UWVGGRQHSA-N |
Isomeric SMILES |
CCCN(CC)[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CCCN(CC)C1CNCCC1O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors via Piperidinone Intermediates
General Approach: The compound is commonly synthesized by cyclization of appropriate precursors, typically starting from a piperidinone intermediate. The reaction involves nucleophilic substitution where an amine (ethyl(propyl)amine) reacts with the piperidinone to form the amino-substituted piperidin-4-ol.
Catalysts and Reducing Agents: Iron complexes and phenylsilane are often employed as catalysts and reducing agents, respectively, to facilitate the cyclization and reduction steps under controlled conditions.
Epoxide Ring-Opening Method
Starting Materials: Optically active epoxides such as (S)-(+)-epichlorohydrin are reacted with substituted phenols or thiophenols in the presence of cesium carbonate to form chiral epoxide intermediates.
Subsequent Reaction: The chiral epoxide intermediate is then reacted with 4-substituted piperidinols under reflux in ethanol to yield the desired piperidinol derivatives, including compounds structurally related to (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.
Yields: This two-step process typically achieves overall yields in the range of 19-50% after purification by silica gel column chromatography.
Multi-Step Functional Group Transformations (Patent-Based Method)
Starting from Amino-Piperidinols: A sequence involving the reaction of 1-amino-4-piperidinol derivatives with various aryl or heterocyclic compounds in isopropanol under heating leads to intermediate compounds.
Reduction and Functionalization: Subsequent reduction steps using iron powder and ammonium chloride convert nitro groups to amines. Further transformations include treatment with triethyl orthoformate and methyl sulfonyl chloride to introduce additional functional groups.
Nucleophilic Substitution: Final steps involve nucleophilic substitution reactions with sodium cyanide or other nucleophiles to install cyanomethyl or other substituents, followed by purification to obtain the target compound.
Yields: The yields vary by step but are generally between 40-88%, depending on the specific transformation.
| Method | Key Reactants | Conditions | Catalysts/Agents | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of Piperidinone | Piperidinone + ethyl(propyl)amine | Controlled temperature, iron catalyst, phenylsilane | Iron complexes, phenylsilane | Not specified | Direct cyclization with reduction step |
| Epoxide Ring-Opening | (S)-(+)-epichlorohydrin + substituted phenol + 4-piperidinol | Reflux in acetonitrile and ethanol | Cesium carbonate | 19-50 | Two-step process with column purification |
| Multi-Step Functionalization (Patent) | Amino-piperidinol + aryl/heterocyclic compounds | Heating in isopropanol, ethanol, DMF | Iron powder, triethyl orthoformate, methyl sulfonyl chloride | 40-88 | Multi-step with reductions and substitutions |
The epoxide ring-opening method provides access to chiral piperidinols with controlled stereochemistry, critical for biological activity. The use of optically active epichlorohydrin ensures the stereochemical integrity of the product.
The cyclization approach using iron catalysts and phenylsilane is advantageous for its mild conditions and potential scalability.
The multi-step functionalization approach from patent literature demonstrates the versatility of piperidin-4-ol derivatives in building complex structures, which can be adapted for the synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol by modifying the amine substituents.
Purification techniques such as silica gel column chromatography and HPLC are routinely employed to isolate the pure stereoisomeric compound, ensuring high purity for research applications.
The preparation of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is achieved through several well-established synthetic routes, including cyclization of piperidinone intermediates, epoxide ring-opening reactions, and multi-step functional group transformations. Each method offers distinct advantages in terms of stereochemical control, yield, and scalability. The choice of method depends on the availability of starting materials, desired purity, and application requirements. These methods are supported by diverse research sources and patent literature, reflecting the compound’s significance in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a chiral piperidine derivative with potential therapeutic applications, particularly related to its interaction with neurotransmitter transporters.
Scientific Research Applications
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential as a ligand in receptor studies.
- Medicine It is explored for its potential therapeutic effects, particularly in developing new drugs.
- Industry It is utilized in synthesizing agrochemicals and other industrial chemicals.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Neurological Disorders Its affinity for the dopamine transporter (DAT) suggests potential use in treating conditions such as Parkinson's disease or ADHD.
- Mood Disorders The interaction with the norepinephrine transporter (NET) may indicate utility in antidepressant therapies.
- Obesity and Metabolic Disorders Research into similar compounds has shown promise in appetite regulation and metabolic enhancement through melanocortin receptor agonism.
The biological activity of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is primarily attributed to its interaction with neurotransmitter transporters. Research indicates that this compound may exhibit affinity for:
- Dopamine Transporter (DAT) Inhibition studies show low nanomolar potency, indicating strong interaction with DAT.
- Norepinephrine Transporter (NET) Similar affinity as seen with DAT.
- Serotonin Transporter (SERT) Moderate affinity compared to DAT and NET.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs in Catalysis
Ligands such as 2-(((2S,3S)-3-(diphenylphosphino)butan-2-yl)amino)ethanol (L7) and (S)-2-((3-(diphenylphosphino)propyl)amino)propan-1-ol (L8) (, Sections 3.1.3–3.1.5) share functional similarities with the target compound, including amino alcohol motifs and stereochemical precision. These ligands are employed in iridium-based catalysts for asymmetric hydrogenation of ketones, achieving high enantioselectivity (>90% ee in some cases). Key differences include:
- Phosphine Groups: L7 and L8 incorporate diphenylphosphino moieties, enhancing metal coordination, whereas the target compound lacks this feature.
Pharmaceutical Intermediates: AZD1152
The patent for AZD1152 () highlights a complex kinase inhibitor containing a 2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate structure. The ethyl(propyl)amino group in the target compound likely serves as a precursor or intermediate in synthesizing such drugs. Comparisons include:
- Functional Groups : Both compounds feature ethyl- and propyl-substituted amines, but AZD1152 includes additional fluorophenyl and pyrazole moieties for target specificity.
- Role in Synthesis : The target compound’s simplicity suggests utility in early-stage synthesis, while AZD1152 represents a final, biologically active product .
Piperidin-4-ol Derivatives in Pharmaceuticals
CGP77675 (), a 1-(4-(4-Amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol, shares the piperidin-4-ol core with the target compound but diverges in substituents. Key distinctions:
- Substituents: CGP77675 includes a pyrrolopyrimidine group linked to a methoxyphenyl ring, targeting kinase pathways, whereas the target compound’s ethyl(propyl)amino group may influence solubility or bioavailability.
- Applications : CGP77675 is a certified pharmaceutical reference standard, underscoring the piperidin-4-ol scaffold’s importance in drug development .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Catalytic Potential: While the target compound lacks direct catalytic applications, its amino alcohol structure aligns with ligands like L7/L8, suggesting unexplored utility in enantioselective synthesis .
- Drug Development: The ethyl(propyl)amino group’s presence in AZD1152 highlights its role in enhancing pharmacokinetic properties, such as membrane permeability or target binding .
- Scaffold Versatility : Piperidin-4-ol derivatives like CGP77675 demonstrate the scaffold’s adaptability for diverse therapeutic targets, including oncology and neurology .
Biological Activity
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including its chiral centers and the presence of ethyl and propyl groups, suggest it may interact with various biological targets, influencing multiple signaling pathways. This article reviews its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol typically involves the cyclization of precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Using amines and piperidinone intermediates.
- Catalysts : Iron complexes and reducing agents like phenylsilane are often employed to enhance yields.
- Industrial Production : Multi-step synthesis processes are optimized for purity and yield, often utilizing high-pressure reactors and continuous flow systems.
The biological activity of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is primarily attributed to its interaction with neurotransmitter transporters. Research indicates that this compound may exhibit affinity for:
- Dopamine Transporter (DAT) : Inhibition studies show low nanomolar potency, indicating strong interaction with DAT.
- Norepinephrine Transporter (NET) : Similar affinity as seen with DAT.
- Serotonin Transporter (SERT) : Moderate affinity compared to DAT and NET .
Case Studies
- Dopamine Uptake Inhibition :
- Comparative Analysis :
- When compared to other piperidine derivatives, (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol exhibited a unique profile of activity, particularly in its selectivity towards DAT over SERT. This selectivity could be leveraged in the development of drugs aimed at treating conditions like ADHD or depression without the side effects associated with serotonin modulation .
Potential Therapeutic Applications
Given its biological activity, (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol may have several therapeutic applications:
- Neurological Disorders : Its affinity for DAT suggests potential use in treating conditions such as Parkinson's disease or ADHD.
- Mood Disorders : The interaction with NET may indicate utility in antidepressant therapies.
- Obesity and Metabolic Disorders : Research into similar compounds has shown promise in appetite regulation and metabolic enhancement through melanocortin receptor agonism .
Comparison with Similar Compounds
| Compound | DAT Affinity (Ki nM) | NET Affinity (Ki nM) | SERT Affinity (Ki nM) |
|---|---|---|---|
| (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol | 6.23 | 7.56 | 456 |
| Fentanyl derivatives | 3.45 | 9.45 | Low |
| Piperidine analogs | Varies | Varies | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
